molecular formula C19H18ClF2N3O3 B184308 Sitafloxacin CAS No. 163157-04-8

Sitafloxacin

Cat. No. B184308
M. Wt: 409.8 g/mol
InChI Key: PNUZDKCDAWUEGK-CYZMBNFOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sitafloxacin is a fluoroquinolone antibacterial with in vitro activity against a broad range of Gram-positive and -negative bacteria, including anaerobic bacteria, as well as against atypical pathogens . It is approved in Japan for use in a number of bacterial infections caused by sitafloxacin-susceptible strains . The molecule was identified by Daiichi Sankyo Co., which brought ofloxacin and levofloxacin to the market .


Synthesis Analysis

The synthesis of Sitafloxacin involves condensation under sodium hydrogen condition of Ethyl 3- (3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate with tri-ethyl ortho-formate and (1R, 2S)- (-)-cis-1-2-fluorine cyclopropane amino-p-toluene sulfonic acid . After hydrolysis of ester in hydrochloric acid solution, the derivative product reacts with (S)-N- ( (oxoboryl) methylene)-5-azaspiro [2,4]heptan-7-amine by condensation . The total conversion for Sitafloxacin was accomplished at 52-65% .


Molecular Structure Analysis

The molecular formula of Sitafloxacin is C19H18ClF2N3O3 . Its average mass is 409.814 Da and its monoisotopic mass is 409.100464 Da .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Sitafloxacin include condensation, hydrolysis of ester in hydrochloric acid solution, and reaction with (S)-N- ( (oxoboryl)methylene)-5-azaspiro [2,4]heptan-7-amine .


Physical And Chemical Properties Analysis

Sitafloxacin has a molecular formula of C19H18ClF2N3O3.3/2H2O and a molecular weight of 436.84 . It is a white to off-white solid . It should be stored at 4°C, and protected from light .

Scientific Research Applications

Broad-Spectrum Antibacterial Activity

Sitafloxacin is recognized for its broad-spectrum antibacterial activity. It is effective against a variety of Gram-positive and -negative bacteria, including anaerobic bacteria and atypical pathogens. It has been approved in Japan for treating numerous bacterial infections, demonstrating efficacy in conditions like community-acquired pneumonia, chronic respiratory tract disease exacerbations, complicated urinary tract infections, otorhinolaryngological infections, urethritis in men, cervicitis in women, and odontogenic infections. Clinical trials have shown that sitafloxacin is noninferior to other antibacterials like levofloxacin and tosufloxacin in treating these conditions (Keating, 2011).

Treatment of Resistant Bacterial Strains

Sitafloxacin shows significant activity against multi-resistant Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). It has been effective in some cases of MRSA and VRE infections where other treatments have failed, although its effectiveness varies (Shetty & Wilson, 2000).

Efficacy in Helicobacter Pylori Infection

Sitafloxacin has been utilized as a third-line rescue regimen for Helicobacter pylori infection in Japan. Studies comparing sitafloxacin-based regimens for H. pylori eradication have been conducted, underscoring its potential in treating this infection (Furuta et al., 2014).

Use in Periodontal Therapy

Sitafloxacin has also been studied in the context of supportive periodontal therapy. It has shown significant microbiological and clinical effects in treating periodontal pockets, suggesting its potential as an alternative treatment in periodontal therapy (Nakajima et al., 2016).

Comparative Antibacterial Activities

A study assessing sitafloxacin's antibacterial activities against a wide range of clinical isolates indicates its high activity against gram-positive isolates and efficacy against several gram-negative bacteria, including strains resistant to other fluoroquinolones. This highlights its utility in treating infections caused by these susceptible strains (Wu et al., 2021).

Effects on Subgingival Microflora

Sitafloxacin's systemic administration has shown positive effects on subgingival microbial profiles in acute periodontal lesions, suggesting its effectiveness against bacteria in such conditions (Tomita et al., 2014).

Potential in Treating Mycobacterium Avium Complex Lung Disease

Sitafloxacin-containing regimens have been evaluated for treating refractory Mycobacterium avium complex lung disease, with some patients showing positive responses. This points to sitafloxacin's potential application in this area, although further research is needed (Asakura et al., 2019).

Safety And Hazards

Sitafloxacin is harmful if swallowed . It is recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment should be used, and chemical impermeable gloves should be worn . It is also recommended to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

Sitafloxacin shows promise in the treatment of Buruli ulcer . A clinical trial is being conducted to determine whether sitafloxacin-containing three-month regimens are as effective as the standard six-month regimen and the four-month rifapentine and moxifloxacin regimen for treatment of pulmonary tuberculosis .

properties

IUPAC Name

7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClF2N3O3/c20-14-15-8(17(26)9(18(27)28)5-25(15)12-4-10(12)21)3-11(22)16(14)24-6-13(23)19(7-24)1-2-19/h3,5,10,12-13H,1-2,4,6-7,23H2,(H,27,28)/t10-,12+,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNUZDKCDAWUEGK-CYZMBNFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CN(CC2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)C5CC5F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC12CN(C[C@H]2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)[C@@H]5C[C@@H]5F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClF2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sitafloxacin

CAS RN

127254-12-0
Record name Sitafloxacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127254-12-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sitafloxacin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127254120
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SITAFLOXACIN ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3GJC60U4Q8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sitafloxacin
Reactant of Route 2
Sitafloxacin
Reactant of Route 3
Reactant of Route 3
Sitafloxacin
Reactant of Route 4
Sitafloxacin
Reactant of Route 5
Sitafloxacin
Reactant of Route 6
Reactant of Route 6
Sitafloxacin

Citations

For This Compound
4,610
Citations
GM Keating - Drugs, 2011 - Springer
Sitafloxacin is a fluoroquinolone antibacterial with in vitro activity against a broad range of Grampositive and -negative bacteria, including anaerobic bacteria, as well as against atypical …
Number of citations: 69 link.springer.com
M Tachibana, M Tanaka, K Mitsugi, Y Jin… - …, 2004 - thieme-connect.com
… h, and at least 45 % of the sitafloxacin-related material secreted in the bile was reabsorbed … that sitafloxacin is rapidly absorbed and widely distributed into various tissues. Sitafloxacin-…
Number of citations: 11 www.thieme-connect.com
D Milatovic, FJ Schmitz, S Brisse… - Antimicrobial agents …, 2000 - Am Soc Microbiol
… In the present study, the in vitro activities of sitafloxacin against a large number of contemporary and clinically relevant bacterial isolates were determined and compared with those of …
Number of citations: 142 journals.asm.org
T Nishizawa, M Munkjargal, H Ebinuma… - Journal of Clinical …, 2021 - mdpi.com
Background and Aim: Sitafloxacin-based therapy is a potent candidate for third-line Helicobacter pylori eradication treatment. In this systematic review, we summarise current reports …
Number of citations: 13 www.mdpi.com
CK Chen, IL Cheng, YH Chen, CC Lai - Antibiotics, 2020 - mdpi.com
… efficacy and safety of sitafloxacin in treating acute bacterial … Only randomized controlled trials (RCTs) evaluating sitafloxacin … 381 patients who received sitafloxacin and the comparator, …
Number of citations: 16 www.mdpi.com
FJ Schmitz, AC Fluit, D Milatovic… - Journal of …, 2000 - academic.oup.com
… , moxifloxacin, clinafloxacin and sitafloxacin was tested against … All strains were susceptible to clinafloxacin and sitafloxacin … sitafloxacin. Compared with moxifloxacin, clinafloxacin and …
Number of citations: 18 academic.oup.com
S Tomita, S Kasai, Y Ihara, K Imamura, D Kita… - Microbial …, 2014 - Elsevier
The aim of this study was to assess the effect(s) of systemic administration of sitafloxacin on subgingival microbial profiles of acute periodontal lesions. Antimicrobial susceptibility of …
Number of citations: 18 www.sciencedirect.com
B Ghebremedhin - Clinical Medicine Insights: Therapeutics, 2012 - journals.sagepub.com
… the efficacy of oral sitafloxacin in otorhinolaryngological infections, … sitafloxacin; diarrhea and liver enzyme elevations were among the common. In the Japanese population sitafloxacin …
Number of citations: 8 journals.sagepub.com
I Kobayashi, A Kanayama, M Hasegawa… - The Japanese Journal …, 2013 - europepmc.org
We conducted a study assess the bactericidal activity of sitafloxacin (STFX) against Streptococcus pneumoniae isolates recovered from respiratory infections including penicillin-…
Number of citations: 2 europepmc.org
J O'Grady, A Briggs, S Atarashi, H Kobayashi… - Xenobiotica, 2001 - Taylor & Francis
… the pharmacokinetics of sitafloxacin from a capsule formulation (dose of 500mg sitafloxacin) and an intravenous (iv) formulation infused over 1 h (dose of 400 mg sitafloxacin) in healthy …
Number of citations: 35 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.